molecular formula C25H21ClN4O3S B3491978 2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B3491978
M. Wt: 493.0 g/mol
InChI Key: ANSWARBRADVAIT-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. Triazoles and their derivatives are known for their wide range of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the triazole moiety .


Synthesis Analysis

The synthesis of similar triazole derivatives often involves several steps. For instance, starting from 4-chlorobenzoic acid, some derivatives were synthesized in six steps, including esterification, hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, a benzyl group, a 4-chlorophenyl group, a thioether linkage, and a 2,3-dihydro-1,4-benzodioxin-6-yl group. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The 1,2,4-triazole ring, for instance, is known to participate in a variety of reactions .

Future Directions

The future directions for research on this compound could include further exploration of its pharmacological properties, optimization of its synthesis process, and investigation of its potential applications in medicine .

Properties

IUPAC Name

2-[[5-benzyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O3S/c26-18-6-9-20(10-7-18)30-23(14-17-4-2-1-3-5-17)28-29-25(30)34-16-24(31)27-19-8-11-21-22(15-19)33-13-12-32-21/h1-11,15H,12-14,16H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSWARBRADVAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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